4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
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Overview
Description
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a synthetic compound that belongs to the class of imidazotetrazines. This compound is structurally related to temozolomide, an antitumor drug used in the treatment of certain types of brain cancer. The presence of trideuteriomethyl group in this compound makes it a deuterated analogue, which can have implications for its metabolic stability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One efficient method involves the generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to introduce the trideuteriomethyl group . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the deprotonation and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other imidazotetrazine derivatives.
Biology: Studied for its potential biological activities, including antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its conversion to active metabolites that can alkylate DNA. This alkylation leads to DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, leading to the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A well-known antitumor drug with a similar structure but without the trideuteriomethyl group.
Dacarbazine: Another antitumor agent that shares structural similarities and a similar mechanism of action.
Uniqueness
The presence of the trideuteriomethyl group in 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide makes it unique compared to its analogues. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C6H8N6O2 |
---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
4-oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
InChI |
InChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13)/i1D3 |
InChI Key |
UGSFFQBJZZJCAT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2NN1)C(=O)N |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2NN1)C(=O)N |
Origin of Product |
United States |
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